2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N7OS2/c13-19-10(8-2-1-3-14-6-8)17-18-12(19)22-7-9(20)16-11-15-4-5-21-11/h1-6H,7,13H2,(H,15,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMOOIWRRQFXLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(N2N)SCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N7OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound “2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide” is a complex molecule with multiple functional groupsCompounds with similar structures, such as thiazole and imidazole derivatives, have been reported to interact with a variety of biological targets.
Mode of Action
For instance, thiazole derivatives have been reported to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities.
Biochemical Pathways
Related compounds such as thiazole and imidazole derivatives have been reported to influence a variety of biochemical pathways, including those involved in inflammation, pain perception, microbial growth, viral replication, and tumor growth.
Biochemical Analysis
Biochemical Properties
The compound 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide has been shown to interact with various enzymes and proteins. For instance, it has been found to have antimicrobial activity, suggesting that it may interact with enzymes and proteins essential for the growth and survival of microorganisms.
Biological Activity
The compound 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a member of the triazole family, which are known for their diverse biological activities. This article explores its biological activity, focusing on its antifungal, antibacterial, and anticancer properties, as well as its mechanism of action.
Chemical Structure and Properties
The compound is characterized by a triazole ring fused with a thiazole moiety and an amino group. Its structural complexity contributes to its biological efficacy.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C11H11N5OS |
| Molecular Weight | 273.30 g/mol |
| CAS Number | Not available |
Antifungal Activity
Research indicates that compounds within the triazole class exhibit significant antifungal properties. The mechanism typically involves the inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity.
Case Studies
- A study evaluated various triazole derivatives against Candida albicans and found that certain derivatives showed minimum inhibitory concentrations (MIC) lower than 25 µg/mL, indicating potent antifungal activity compared to fluconazole .
- In another investigation focused on pyridine-sulfonamide derivatives, compounds similar to the target compound demonstrated superior antifungal effects against Rhodotorula mucilaginosa and Candida tropicalis, with MIC values around 25 µg/mL .
Antibacterial Activity
Triazoles also show promising antibacterial effects. The interaction with bacterial enzymes disrupts normal metabolic functions.
Research Findings
A comparative analysis of various triazole derivatives revealed that some exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) suggested that modifications to the triazole ring could enhance antibacterial potency .
Anticancer Properties
The anticancer potential of this compound has been highlighted in several studies. The triazole ring's ability to induce apoptosis in cancer cells is a focal point of research.
Detailed Findings
- In vitro studies on HepG2 liver cancer cells demonstrated that certain derivatives of triazoles exhibited IC50 values as low as 6.2 μM, indicating effective cell growth inhibition .
- Another study indicated that compounds with electron-donating groups at specific positions on the aryl ring significantly enhanced anti-proliferative activity against various cancer cell lines .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Ergosterol Synthesis: This is crucial for antifungal activity.
- Disruption of Bacterial Metabolism: By inhibiting key enzymes.
- Induction of Apoptosis in Cancer Cells: Through modulation of signaling pathways involved in cell survival.
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Specifically, compounds containing the triazole ring exhibit significant activity against a range of pathogens:
- Antibacterial Properties : Research indicates that triazole derivatives can effectively inhibit both Gram-positive and Gram-negative bacteria. For example, derivatives with thiazole moieties have shown enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound's structure suggests potential antifungal properties, as many triazoles are known to disrupt fungal cell membrane synthesis. Studies have highlighted the effectiveness of related triazole compounds against Candida albicans and Aspergillus fumigatus .
Anticancer Properties
Recent investigations into the anticancer potential of triazole derivatives have yielded promising results. The compound is hypothesized to induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action : Triazoles may inhibit specific enzymes involved in cancer cell proliferation and survival. For instance, certain derivatives have been shown to act as inhibitors of histone deacetylases (HDACs), leading to reactivation of tumor suppressor genes .
- Case Studies : In vitro studies have demonstrated that similar compounds exhibit cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The presence of the pyridine and thiazole groups may enhance these effects by increasing solubility and bioavailability .
Fungicides
The structural attributes of 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide make it a candidate for development as a fungicide:
- Efficacy Against Plant Pathogens : Triazole-based fungicides are widely used in agriculture due to their ability to inhibit sterol biosynthesis in fungi. This compound may provide a novel approach to managing diseases caused by phytopathogenic fungi .
Herbicides
The compound's potential as a herbicide is also noteworthy:
- Mechanism : By targeting specific metabolic pathways in plants, triazoles can disrupt growth processes, making them effective herbicides. Research into similar compounds has shown promising results against common weeds .
Summary of Findings
The applications of this compound span across multiple domains:
| Application | Specific Use | Efficacy Evidence |
|---|---|---|
| Antibacterial | Inhibition of pathogens | Effective against S. aureus, E. coli |
| Antifungal | Treatment of fungal infections | Active against C. albicans, A. fumigatus |
| Anticancer | Induction of apoptosis | Cytotoxicity observed in cancer cell lines |
| Fungicide | Control of plant diseases | Inhibits growth of phytopathogenic fungi |
| Herbicide | Weed management | Disruption of metabolic pathways in plants |
Q & A
Q. What are the recommended synthetic routes and purification methods for 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide?
- Methodology : The compound is synthesized via multi-step reactions:
Thiol intermediate formation : React isonicotinohydrazide with iso-thiocyanatobenzene in ethanol under reflux, followed by NaOH/HCl treatment to yield 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol .
Alkylation : React the thiol intermediate with 2-chloroacetonitrile in NaOH/DMF to form the acetamide derivative.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- NMR spectroscopy : Use - and -NMR to verify proton environments (e.g., pyridinyl protons at δ 8.5–9.0 ppm, thiazole protons at δ 7.2–7.5 ppm) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 387.3) .
- X-ray crystallography : Resolve crystal packing and bond angles using SHELX software for high-purity samples .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s antimicrobial activity while minimizing false positives?
- Methodology :
- In vitro assays : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1% v/v).
- Cytotoxicity screening : Test against mammalian cell lines (e.g., HEK-293) via MTT assay to rule out non-specific toxicity .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Methodology :
- Substituent variation : Synthesize analogs with modified pyridinyl (e.g., 4-pyridinyl vs. 3-pyridinyl) or thiazole groups (e.g., methyl vs. chloro substituents).
- Biological profiling : Compare IC values in enzyme inhibition assays (e.g., COX-2 or EGFR kinases) to identify critical functional groups. Use molecular docking (AutoDock Vina) to correlate activity with binding affinities .
Q. How should researchers resolve contradictions in reported bioactivity data for this compound?
- Methodology :
- Reproducibility checks : Replicate assays under standardized conditions (pH, temperature, cell passage number).
- Purity validation : Re-purify the compound via HPLC (C18 column, acetonitrile/water gradient) to ≥98% purity.
- Meta-analysis : Compare datasets across studies, accounting for variables like solvent choice (DMSO vs. ethanol) or bacterial strain variability .
Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?
- Methodology :
- Molecular docking : Use Schrödinger Suite or GROMACS to model binding to targets (e.g., bacterial dihydrofolate reductase). Validate with MD simulations (100 ns) to assess stability.
- QSAR modeling : Train models (e.g., Random Forest) on datasets of triazole derivatives to predict logP, polar surface area, and bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
